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Compound of Interest

Compound Name: O-Phospho-DL-threonine

Cat. No.: B555207

Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast
array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.
[1][2][3] The phosphorylation of threonine residues, alongside serine and tyrosine, is a key
event in many signaling pathways.[1][3] Mass spectrometry has emerged as an indispensable
tool for the identification and quantification of protein phosphorylation, providing unparalleled
sensitivity and specificity.[4][5]

O-Phospho-DL-threonine serves as a crucial standard for mass spectrometry-based
phosphoproteomics. As a well-characterized phosphoamino acid, it is instrumental in method
development, instrument calibration, and as a quality control standard to ensure the accuracy
and reproducibility of phosphopeptide analysis. This document provides detailed application
notes and protocols for the use of O-Phospho-DL-threonine as a standard in mass
spectrometry workflows.

Application Notes

O-Phospho-DL-threonine is a synthetic amino acid derivative that can be used in various
applications within a mass spectrometry workflow:

e Mass Spectrometer Calibration: The known monoisotopic mass of O-Phospho-DL-
threonine allows for the calibration of mass spectrometers to ensure high mass accuracy,
which is critical for confident phosphopeptide identification.
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o Fragmentation Analysis: The predictable fragmentation pattern of O-Phospho-DL-threonine
under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)
can be used to optimize fragmentation parameters for phosphopeptides.[6][7] A
characteristic neutral loss of phosphoric acid (98 Da) is a hallmark of phosphoserine and
phosphothreonine fragmentation.[6][7]

e Liquid Chromatography (LC) Method Development: O-Phospho-DL-threonine can be used
to develop and optimize LC methods for the separation of phosphopeptides. Its retention
time can serve as a benchmark for hydrophilic phosphopeptides that are often challenging to
retain on standard reversed-phase columns.

o Enrichment Strategy Evaluation: The efficiency of phosphopeptide enrichment techniques,
such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2)
chromatography, can be assessed by spiking a known amount of O-Phospho-DL-threonine
into a complex sample and measuring its recovery.[8][9][10][11]

» Quantitative Analysis: While not a peptide, isotopically labeled O-Phospho-DL-threonine
can be used in conjunction with unlabeled standard to develop and validate quantitative
assays for phosphoamino acids.

Quantitative Data

The following table summarizes the key quantitative data for O-Phospho-DL-threonine
relevant to mass spectrometry.
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Property Value Notes

Chemical Formula CaH10NOsP [12]

Molecular Weight 199.10 g/mol [12]

Monoisotopic Mass 199.0245 Da Calculated

Precursor lon (m/z) [M+H]* 200.0318 For positive ion mode ESI-MS
Precursor lon (m/z) [M-H]~ 198.0172 For negative ion mode ESI-MS

A common fragmentation
Characteristic Neutral Loss pathway for phosphoserine
-98 Da (H3POa) )
(CID/HCD) and phosphothreonine

containing peptides.[6][7]

Key Fragment lon (m/z) [M+H- Resulting from the neutral loss
102.0555 , ,
HsPOa4]* of phosphoric acid.

Experimental Protocols
Protocol 1: Preparation of O-Phospho-DL-threonine
Standard Stock Solution

¢ Reagents and Materials:

[¢]

O-Phospho-DL-threonine powder (=97.0% purity)[12]

o

LC-MS grade water

o

LC-MS grade acetonitrile (ACN)

o

Formic acid (FA), LC-MS grade

[¢]

Low-binding microcentrifuge tubes|8]

e Procedure:

1. Accurately weigh 1 mg of O-Phospho-DL-threonine powder.
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2. Dissolve the powder in 1 mL of LC-MS grade water to prepare a 1 mg/mL stock solution.
3. Vortex briefly to ensure complete dissolution.
4. Store the stock solution at -20°C for long-term stability.[12]

5. Prepare working solutions by diluting the stock solution in a solvent appropriate for your
LC-MS method (e.g., 0.1% formic acid in water).

Protocol 2: Direct Infusion Mass Spectrometry Analysis

o Objective: To determine the accurate mass and fragmentation pattern of the O-Phospho-DL-
threonine standard.

 Instrumentation:
o High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
o Syringe pump
e Procedure:
1. Prepare a 1 pg/mL working solution of O-Phospho-DL-threonine in 50% ACN, 0.1% FA.
2. Set up the syringe pump to infuse the solution at a flow rate of 5-10 pL/min.

3. Acquire full scan mass spectra (MS1) in both positive and negative ion modes to
determine the m/z of the precursor ions.

4. Perform tandem mass spectrometry (MS/MS) on the [M+H]* precursor ion (m/z
200.0318).

5. Vary the collision energy (CID or HCD) to observe the fragmentation pattern, paying close
attention to the neutral loss of 98 Da.

Protocol 3: LC-MS/MS Analysis for Retention Time
Determination
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e Objective: To determine the retention time of O-Phospho-DL-threonine on a reversed-
phase LC column.

 Instrumentation and Columns:

o Nano-liquid chromatography system

o Reversed-phase C18 column

o High-resolution tandem mass spectrometer
e LC Conditions (Example):

Mobile Phase A: 0.1% Formic Acid in Water

o

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

[¢]

Gradient: 2-35% B over 30 minutes

[¢]

Flow Rate: 300 nL/min

[e]

o Injection Volume: 1 pL of a 1 pg/mL solution
e MS Method:

o Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring
(PRM)[4]

o Full Scan (MS1) Range: m/z 150-1000
o MS/MS: Target the precursor ion m/z 200.0318 and acquire fragment spectra.
e Data Analysis:

o Extract the ion chromatogram for m/z 200.0318 to determine the retention time.

Protocol 4: Evaluation of Phosphopeptide Enrichment
Efficiency
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o Objective: To assess the recovery of a known phospho-species using an enrichment method
like IMAC.[8][10]

e Materials:

o

IMAC resin (e.g., Fe3*-IMAC)[9]

[¢]

Complex biological lysate (e.g., tryptic digest of HeLa cells)

[e]

O-Phospho-DL-threonine standard

[e]

Enrichment buffers (loading, washing, elution) as per manufacturer's protocol.[10]
e Procedure:

1. Spike a known amount of O-Phospho-DL-threonine (e.g., 10 pmol) into a complex
peptide mixture (e.g., 1 mg of HelLa cell digest).

2. Perform the IMAC phosphopeptide enrichment protocol. This typically involves:

Equilibrating the IMAC resin.

Loading the sample onto the resin.

Washing the resin to remove non-phosphorylated peptides.

Eluting the bound phosphopeptides.[10]

3. Analyze the eluted fraction by LC-MS/MS using a targeted method (e.g., PRM) for the O-
Phospho-DL-threonine precursor ion.

4. Quantify the peak area of the O-Phospho-DL-threonine in the eluted fraction.

5. Calculate the recovery rate by comparing the peak area of the enriched sample to that of a
direct injection of the same amount of standard.

Visualizations
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Caption: Experimental workflow for utilizing the O-Phospho-DL-threonine standard.
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Caption: MAPK/ERK signaling pathway involving threonine phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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